molecular formula C6H5BrF2N2 B13668452 (4-Bromo-3,5-difluorophenyl)hydrazine

(4-Bromo-3,5-difluorophenyl)hydrazine

Cat. No.: B13668452
M. Wt: 223.02 g/mol
InChI Key: DENDUAQRRJXXID-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-difluorophenyl)hydrazine is a halogenated arylhydrazine derivative characterized by a phenyl ring substituted with bromo (Br) at position 4 and fluorine (F) at positions 3 and 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazoles, pyrazoles, and tetrazines. Its synthesis typically involves nucleophilic substitution or condensation reactions starting from halogenated aniline precursors. For example, 4-bromo-3,5-difluoroaniline can react with hydrazine hydrate under controlled conditions to yield the hydrazine derivative . The bromo and fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability in subsequent reactions.

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

(4-bromo-3,5-difluorophenyl)hydrazine

InChI

InChI=1S/C6H5BrF2N2/c7-6-4(8)1-3(11-10)2-5(6)9/h1-2,11H,10H2

InChI Key

DENDUAQRRJXXID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)NN

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorophenylboronic Acid (Key Intermediate)

According to a Chinese patent (CN112778090A), 3,5-difluorophenylboronic acid can be synthesized from 3,5-difluorobromobenzene by:

  • Reacting 3,5-difluorobromobenzene with n-butyl lithium (a bromine-lithium exchange reaction) in anhydrous tetrahydrofuran (THF) at low temperature (-70 °C) under nitrogen atmosphere.
  • Subsequent quenching with boric acid to form 3,5-difluorophenylboronic acid.
  • Yield reported: 78.5% under optimized conditions.

Reaction conditions:

Parameter Condition
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -60 to -80 °C
Atmosphere Nitrogen (inert gas)
Reagents molar ratio 3,5-difluorobromobenzene:n-BuLi = 1:4-6
Boric acid ratio 3,5-difluorobromobenzene:boric acid = 1:1.2-2

This intermediate is crucial for further transformations into phenols or hydrazine derivatives.

Conversion to (4-Bromo-3,5-difluorophenyl)hydrazine

While direct literature on the preparation of (4-Bromo-3,5-difluorophenyl)hydrazine is limited, established synthetic routes for aromatic hydrazines provide a reliable framework:

Diazotization and Reduction Route

  • Step 1: Starting from 4-bromo-3,5-difluoroaniline (which can be prepared via nitration and reduction of the corresponding bromodifluorobenzene derivatives).
  • Step 2: Diazotization of the aniline with sodium nitrite and hydrochloric acid at low temperature to form the diazonium salt.
  • Step 3: Reduction of the diazonium salt using reducing agents such as stannous chloride (SnCl$$_2$$) or sodium sulfite to yield the hydrazine derivative.

This method is classical for aromatic hydrazines and has been adapted for fluorinated and brominated phenyl rings in various studies.

Direct Hydrazine Substitution

  • Direct nucleophilic substitution of halogenated aromatic compounds with hydrazine hydrate under controlled conditions can sometimes afford the hydrazine derivative.
  • This method requires careful control of reaction conditions to avoid over-substitution or decomposition.

Application in Pyrazole Synthesis (Supporting Evidence of Synthetic Utility)

A study published in ACS Omega (2018) demonstrates the use of substituted hydrazines, including bromodifluorophenyl hydrazines, in the efficient one-pot synthesis of 3,5-disubstituted pyrazoles. This indirectly confirms the availability and synthetic relevance of such hydrazines.

  • Hydrazones derived from aryl aldehydes react with substituted acetophenones in ethanol with catalytic iodine and acid to give pyrazoles in yields up to 92%.
  • The hydrazine intermediate is critical for these transformations.

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Bromine-lithium exchange on 3,5-difluorobromobenzene n-Butyl lithium, THF, -70 °C, N$$_2$$ atmosphere 78.5 Intermediate: 3,5-difluorophenylboronic acid
Diazotization of 4-bromo-3,5-difluoroaniline NaNO$$_2$$, HCl, 0-5 °C N/A Forms diazonium salt
Reduction of diazonium salt SnCl$$2$$, Na$$2$$SO$$3$$, or LiAlH$$4$$ N/A Produces (4-Bromo-3,5-difluorophenyl)hydrazine
Direct nucleophilic substitution Hydrazine hydrate, suitable solvent, heat Variable Requires optimization

Research Findings and Literature Evaluation

  • The patent CN112778090A provides detailed synthetic steps for preparing 3,5-difluorophenylboronic acid, a key precursor, with high yield and industrial applicability.
  • Medicinal chemistry literature (PMC3743159) describes multi-step syntheses involving hydrazine derivatives of fluorinated and brominated phenyl rings, supporting diazotization-reduction methods for hydrazine preparation.
  • The ACS Omega 2018 publication validates the synthetic utility of these hydrazines in pyrazole synthesis, highlighting the importance of hydrazine intermediates in heterocyclic chemistry.
  • ChemicalBook provides basic chemical information but lacks detailed synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-difluorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.

Scientific Research Applications

(4-Bromo-3,5-difluorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-difluorophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (4-Bromo-3,5-difluorophenyl)hydrazine with analogous halogenated phenylhydrazines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
(4-Bromo-3,5-difluorophenyl)hydrazine C₆H₅BrF₂N₂ 221.02 Br (4), F (3,5) Intermediate for antitumor agents
3,5-Difluorophenylhydrazine hydrochloride C₆H₇ClF₂N₂ 180.58 F (3,5), Cl⁻ counterion Used in triazole synthesis; higher solubility in polar solvents
(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride C₈H₁₂ClFN₂ 198.65 F (4), CH₃ (3,5) Methyl groups enhance lipophilicity; potential CNS drug candidate
(2-Chloro-4,5-difluorophenyl)hydrazine C₆H₅ClF₂N₂ 178.57 Cl (2), F (4,5) Altered regiochemistry affects cyclization pathways

Key Observations :

  • Electron-Withdrawing Effects : Bromo and fluorine substituents increase electrophilicity, facilitating nucleophilic addition reactions compared to methyl-substituted derivatives .
  • Solubility : Hydrochloride salts (e.g., 3,5-difluorophenylhydrazine hydrochloride) exhibit improved aqueous solubility, critical for biological assays .
  • Steric Effects : Methyl groups in (4-Fluoro-3,5-dimethylphenyl)hydrazine hinder reactivity in sterically demanding reactions .
Reactivity in Heterocycle Formation
  • Triazole Synthesis : (4-Bromo-3,5-difluorophenyl)hydrazine reacts with isothiocyanates to form hydrazinecarbothioamides, which cyclize to 1,2,4-triazoles under basic conditions. Bromo substituents stabilize the thione tautomer, confirmed by IR (C=S stretch at ~1250 cm⁻¹) and NMR .
  • Pyrazole Derivatives : Bromo groups enhance regioselectivity in cyclocondensation reactions with α,β-unsaturated ketones .

Biological Activity

(4-Bromo-3,5-difluorophenyl)hydrazine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms. Its molecular formula is C7_{7}H5_{5}BrF2_{2}N2_{2}, with a molecular weight of approximately 223.02 g/mol. The specific arrangement of these substituents contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that (4-Bromo-3,5-difluorophenyl)hydrazine exhibits significant antimicrobial activity. In a study assessing various derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against certain bacterial strains. The presence of halogen substituents appears to enhance the antimicrobial efficacy compared to non-halogenated analogs .

Compound MIC (µg/mL) Activity
(4-Bromo-3,5-difluorophenyl)hydrazine1-4Antimicrobial
4-Bromo-3-methyl derivative1Antimicrobial
4-Chloro derivativeSimilar activityAntimicrobial

Anticancer Activity

The anticancer potential of (4-Bromo-3,5-difluorophenyl)hydrazine has been explored in various studies. Notably, compounds containing the hydrazine moiety have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives based on this compound have been tested on breast cancer cell lines (MDA-MB-231), demonstrating apoptosis-inducing activities at concentrations as low as 1 µM .

Case Study: MDA-MB-231 Cells

  • Concentration : 1 µM
  • Effect : Induction of apoptosis and enhanced caspase-3 activity (1.33–1.57 times increase)
  • Cell Cycle Analysis : Significant alterations observed at higher concentrations.

The mechanism through which (4-Bromo-3,5-difluorophenyl)hydrazine exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to disruption of cellular functions, particularly in microbial and cancer cells.

Comparison with Similar Compounds

To understand the unique biological activity of (4-Bromo-3,5-difluorophenyl)hydrazine, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
4-Bromo-3-methyl derivativeMethyl instead of fluorinesEnhanced potency
4-Fluoro-3,5-dibromophenylhydrazineTwo brominesIncreased reactivity
3,5-DifluorophenylhydrazineLacks brominationDifferent biological profile

These comparisons illustrate how the specific arrangement and type of substituents influence both chemical reactivity and biological activity.

Q & A

Basic: What are the optimal synthetic routes for (4-Bromo-3,5-difluorophenyl)hydrazine and its derivatives?

Methodological Answer:
A robust synthesis involves reacting 4-bromo-3,5-difluoroaniline with Meldrum's acid in toluene at 90°C for 3 hours, followed by purification via reverse-phase chromatography (0.1% formic acid water/acetonitrile). This yields 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate with 71% efficiency . Subsequent steps may include condensation with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) and pyrrolidine derivatives to form carboxamide intermediates, as seen in Reference Example 80 . Key considerations:

  • Temperature control : Critical for avoiding side reactions (e.g., decomposition at high temperatures).
  • Purification : Reverse-phase chromatography ensures high purity (>95%) for downstream applications.

Basic: How is purity and structural integrity characterized for (4-Bromo-3,5-difluorophenyl)hydrazine derivatives?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 294 [M+H]⁺ for intermediates) .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 0.66 minutes under SQD-FA05 conditions) validate purity .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positioning (e.g., distinguishing fluorine and bromine electronic environments) .

Advanced: What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Low yields (e.g., 20% in alkylation reactions ) often stem from steric hindrance or poor leaving-group activation. Strategies include:

  • Catalyst optimization : Use of triisopropylsilane and trifluoromethanesulfonic acid enhances electrophilicity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility .
  • Temperature modulation : Room-temperature reactions reduce decomposition risks .

Advanced: How does computational modeling elucidate reaction mechanisms for hydrazine derivatives?

Methodological Answer:
Density functional theory (DFT) studies reveal that hydrazine catalysts lower activation barriers in carbonyl–olefin metathesis . For example, [2.2.2]-bicyclic hydrazines reduce cycloreversion energy by 15–20 kcal/mol compared to [2.2.1] analogs, enhancing reaction rates . Key parameters:

  • Transition-state analysis : Identifies rate-determining steps (e.g., cycloreversion).
  • Substituent effects : Electron-withdrawing groups (e.g., Br, F) stabilize intermediates via resonance .

Basic: What are common reactions and applications in organic synthesis?

Methodological Answer:

  • Oxidation : Forms azo compounds (e.g., using KMnO₄; λₐᵦₛ = 526–546 nm) .
  • Reduction : Generates amines (e.g., with NaBH₄/LiAlH₄) .
  • Cross-coupling : Suzuki-Miyaura reactions exploit bromine for biaryl synthesis .
    Applications :
  • Pharmaceutical intermediates : Used in pyrrolo-pyridazine carboxamides with enzyme-modulating activity .

Advanced: How do substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Facilitates Pd-catalyzed couplings (e.g., Suzuki) due to high leaving-group ability .
  • Fluorine : Enhances electron deficiency, polarizing the aryl ring for nucleophilic attacks .
  • Methyl groups : Steric hindrance in ortho positions slows reaction kinetics (compare with 4-Bromo-2,6-dimethyl derivatives ).

Basic: What analytical techniques quantify hydrazine derivatives in solution?

Methodological Answer:

  • UV-Vis spectroscopy : Measures permanganate reduction by hydrazine (ε = ~2200 L·mol⁻¹·cm⁻¹ at 526 nm) .
  • Potentiometric titration : Detects hydrazine’s basicity (pKa ~8.1) .
  • Chromatographic integration : HPLC peak area correlates with concentration (e.g., 0.1% formic acid mobile phase) .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:
It serves as a precursor for pyrrolo[1,2-b]pyridazine carboxamides , which exhibit:

  • Enzyme inhibition : Covalent binding to catalytic sites (e.g., kinase modulation) .
  • Antimicrobial activity : Derivatives show efficacy against bacterial/fungal strains via membrane disruption .
    Case Study : In Reference Example 80, the compound was alkylated to yield a grayish-white solid (m/z 588 [M-H]⁻), demonstrating scalability for drug-discovery pipelines .

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